molecular formula C4H9FS B14495651 1-(Ethylsulfanyl)-1-fluoroethane CAS No. 65038-45-1

1-(Ethylsulfanyl)-1-fluoroethane

Katalognummer: B14495651
CAS-Nummer: 65038-45-1
Molekulargewicht: 108.18 g/mol
InChI-Schlüssel: PBPSYJMQHUWTCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethylsulfanyl-1-fluoro-ethane is an organic compound characterized by the presence of both a fluorine atom and an ethylsulfanyl group attached to an ethane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethylsulfanyl-1-fluoro-ethane can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-1-ethylsulfanyl-ethane with a fluoride source. The reaction typically occurs under mild conditions, using solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF).

Industrial Production Methods: Industrial production of 1-ethylsulfanyl-1-fluoro-ethane may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethylsulfanyl-1-fluoro-ethane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form ethylsulfanyl-ethane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA, acetic acid as solvent.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

    Substitution: Nucleophiles like amines or thiols, solvents like acetonitrile or DMSO.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethylsulfanyl-ethane.

    Substitution: Corresponding substituted products, such as amine or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethylsulfanyl-1-fluoro-ethane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism by which 1-ethylsulfanyl-1-fluoro-ethane exerts its effects involves interactions with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity, while the sulfur atom can participate in redox reactions. These interactions can affect biological pathways and chemical processes, making the compound valuable in research and industrial applications.

Vergleich Mit ähnlichen Verbindungen

    1-Ethylsulfanyl-ethane: Lacks the fluorine atom, resulting in different reactivity and applications.

    1-Fluoro-ethane: Lacks the ethylsulfanyl group, leading to distinct chemical properties.

    1-Methylsulfanyl-1-fluoro-ethane: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.

Uniqueness: 1-Ethylsulfanyl-1-fluoro-ethane’s combination of a fluorine atom and an ethylsulfanyl group imparts unique chemical properties, making it a versatile compound in various fields

Eigenschaften

CAS-Nummer

65038-45-1

Molekularformel

C4H9FS

Molekulargewicht

108.18 g/mol

IUPAC-Name

1-ethylsulfanyl-1-fluoroethane

InChI

InChI=1S/C4H9FS/c1-3-6-4(2)5/h4H,3H2,1-2H3

InChI-Schlüssel

PBPSYJMQHUWTCC-UHFFFAOYSA-N

Kanonische SMILES

CCSC(C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.